molecular formula C18H25N3O4 B2439537 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide CAS No. 894009-69-9

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

Cat. No.: B2439537
CAS No.: 894009-69-9
M. Wt: 347.415
InChI Key: LMWUCJNPWULQED-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrolidinone ring, a piperidine ring, and an ethoxyphenyl group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-25-16-5-3-14(4-6-16)21-12-13(11-17(21)23)19-18(24)20-9-7-15(22)8-10-20/h3-6,13,15,22H,2,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWUCJNPWULQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and piperidine intermediates. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the pyrrolidinone ring . The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, and the final compound is obtained by coupling the pyrrolidinone and piperidine intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for modifications and the development of new compounds with tailored properties.

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, which may contribute to its interactions with various biological targets, including enzymes and receptors. The following sections will delve into the synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : A Friedel-Crafts acylation reaction is often used to introduce the ethoxyphenyl group to the pyrrolidinone ring.
  • Formation of the Piperazine Ring : This involves a reaction between ethylenediamine and dihaloalkanes.
  • Coupling of the Rings : The final step includes coupling the pyrrolidinone and piperazine rings via amide bond formation using coupling reagents like EDCI or DCC.

Pharmacological Profile

This compound has been investigated for several biological activities:

  • Dopamine Transporter Interactions : Similar compounds have shown significant binding affinities at dopamine transporter sites, suggesting potential applications in treating neurological disorders .
  • Antineoplastic Properties : Some derivatives have exhibited moderate antineoplastic activity against various cancer cell lines, indicating potential for cancer therapy .

The compound's mechanism of action involves modulation of specific molecular targets, acting either as an inhibitor or activator. This can influence key biological pathways, such as neurotransmitter uptake and enzyme activity. For instance, it may interact with dopamine receptors or other neurotransmitter systems, which could explain its pharmacological effects.

Study 1: Antineoplastic Activity

A study focusing on related compounds demonstrated that certain derivatives exhibited notable antitumor activity against human cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, indicating their potential as lead compounds in cancer treatment .

Study 2: Neuropharmacological Effects

In another investigation, compounds structurally related to N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine were tested for their effects on dopamine uptake in rat brain slices. Results indicated that these compounds could significantly inhibit dopamine reuptake, suggesting their potential utility in managing conditions like ADHD or Parkinson's disease .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Dopamine Transporter1-(4-fluorobenzyl)piperidineHigh binding affinity (IC50 = 0.46 nM)
AntineoplasticVarious derivativesModerate cytotoxicity against cancer cells
Neurotransmitter ModulationSimilar piperidine derivativesInhibition of dopamine uptake

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